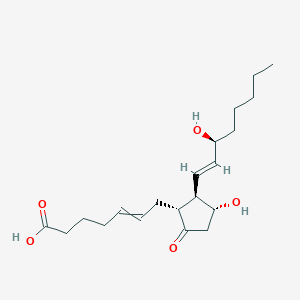
Prostaglandin E2 (Cervidil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is widely used in medical practice, particularly in obstetrics, for inducing labor and cervical ripening. Prostaglandin E2 is marketed under various trade names, including Cervidil, Prostin E2, and Propess .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 is modified by the peroxidase moiety of the cyclooxygenase enzyme to produce prostaglandin H2, which is then converted to prostaglandin E2 .
Industrial Production Methods: Industrial production of prostaglandin E2 involves the extraction and purification of the compound from biological sources or through chemical synthesis. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the conversion of precursors into the final product .
Análisis De Reacciones Químicas
Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving prostaglandin E2 include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of prostaglandin E2 include various prostaglandin analogs and derivatives. These products are used in different therapeutic applications, including the treatment of inflammatory conditions and the induction of labor .
Aplicaciones Científicas De Investigación
Prostaglandin E2 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other prostaglandins and related compounds. In biology, prostaglandin E2 plays a crucial role in cell signaling and regulation of physiological processes. In medicine, it is used for inducing labor, managing postpartum hemorrhage, and treating gestational trophoblastic disease . In industry, prostaglandin E2 is used in the production of pharmaceuticals and as a research tool for studying prostaglandin pathways .
Mecanismo De Acción
Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In obstetrics, prostaglandin E2 induces cervical ripening and uterine contractions by stimulating the secretion of collagenase, which degrades collagen and increases the water content of the cervix . This facilitates cervical softening and dilation, promoting labor induction .
Comparación Con Compuestos Similares
- Prostaglandin E1 (misoprostol)
- Prostaglandin F2α (dinoprost)
- Prostaglandin D2
- Prostaglandin I2 (prostacyclin)
Prostaglandin E2’s unique properties and applications make it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4?,13-12+/t15-,16+,17+,19+/m0/s1 |
Clave InChI |
XEYBRNLFEZDVAW-NDSKFXQUSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
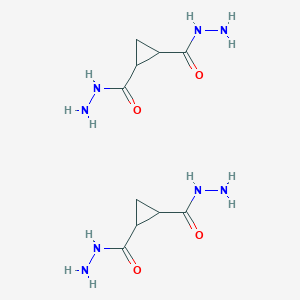
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)

![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
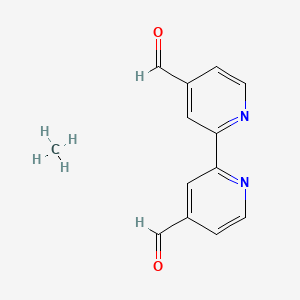
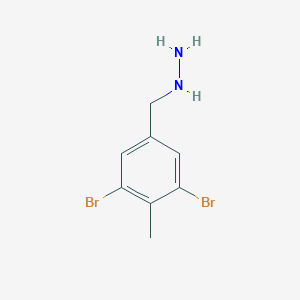
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)
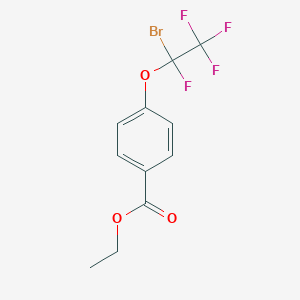

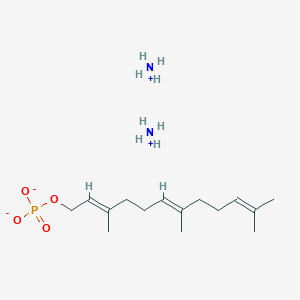

![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)
![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)
